N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-9-4-5-12(20-2)10(6-9)17-14(18)11-7-13(21-3)16-8-15-11/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQHMZMDPUHBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to a series of reactions to introduce the pyrimidine ring and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative of the original compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on Aromatic Rings
The 2,5-dimethoxyphenyl group is a recurring motif in related compounds. Key comparisons include:
- Methoxy vs.
Core Heterocyclic Modifications
- Pyrimidine vs. Benzothiazole: The compound N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide replaces the pyrimidine core with a benzothiazole. Benzothiazoles are known for their fluorescence and kinase inhibitory properties, suggesting divergent pharmacological applications.
Functional Group Replacements
- Carboxamide vs. Acetamide : The acetamide linker in shortens the distance between the aromatic ring and the heterocycle, possibly altering binding geometry compared to the carboxamide in the target compound.
- Thione (C=S) vs. Ketone (C=O) : The thione group in has a lower hydrogen-bond acceptor capacity than a ketone but may participate in sulfur-specific interactions (e.g., metal coordination).
Hypothesized Pharmacological and Physicochemical Implications
Based on structural analogs:
- Solubility : The target compound’s three methoxy groups may improve water solubility relative to chlorine- or trifluoromethyl-substituted analogs (e.g., ).
- Metabolic Stability : Methoxy groups are prone to O-demethylation, whereas the ethoxy group in might undergo slower oxidative metabolism.
- Target Selectivity : The pyrimidine core may favor interactions with purine-binding enzymes (e.g., kinases), while benzothiazole derivatives () could target nucleic acid-binding proteins.
Biological Activity
N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine backbone substituted with methoxy and dimethoxy groups, which are believed to enhance its biological activity. The presence of these functional groups may influence its interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, primarily focusing on:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA synthesis and repair. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins involved in various signaling pathways, thereby modulating their activity.
In Vitro Studies
- Anticancer Activity :
- Cell Cycle Analysis :
In Vivo Studies
While most studies have focused on in vitro analyses, there is a growing interest in evaluating the compound's efficacy in animal models. Future research is necessary to validate its therapeutic potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
